

Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methylquinoline-4-carboxamide**, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize **2-Methylquinoline-4-carboxamide** and its close derivatives.

Table 1: ^1H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|-----------------------|-------------------------|--------------|---------------------------|---------------------|
| H-5 | 8.35 | d | 8.4 | DMSO-d ₆ |
| H-2' (quinoline ring) | 8.21 | s | - | DMSO-d ₆ |
| H-6, H-7, H-8 | 7.85-7.95 | m | - | DMSO-d ₆ |
| Phenyl-H | 7.55-7.62 | m | - | DMSO-d ₆ |
| Phenyl-H | 7.35-7.42 | m | - | DMSO-d ₆ |
| CH ₃ | 2.72 | s | - | DMSO-d ₆ |

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
|-------------------|-------------------------|---------------------|
| C=O | 166.4 | DMSO-d ₆ |
| C-4 | 154.2 | DMSO-d ₆ |
| C-2 | 148.9 | DMSO-d ₆ |
| Aromatic Carbons | 125.3-137.5 | DMSO-d ₆ |
| CH ₃ | 21.5 | DMSO-d ₆ |

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 3: IR Spectroscopic Data

| Functional Group | Vibrational Frequency (cm ⁻¹) |
|-------------------------|---|
| N-H Stretching | ~3437 |
| C=O Stretching | ~1680-1726 |
| Aromatic C=C Stretching | ~1635 |
| C-N Stretching | ~1101 |

Note: These are characteristic ranges for quinoline carboxamide derivatives.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data

| Technique | Ion | m/z | Relative Abundance (%) |
|--|---|--|------------------------|
| Electron Ionization (EI) | [M] ⁺ | 186 | - |
| High-Resolution Mass Spectrometry (HRMS) | [M+H] ⁺ (for C ₁₈ H ₁₅ N ₂ O) | Calculated: 275.1184, Found: 275.1189 | - |

Note: The molecular ion for the parent **2-Methylquinoline-4-carboxamide** is expected at m/z 186. The HRMS data is for the N-phenyl derivative.[\[1\]](#)[\[4\]](#) Electron ionization mass spectra of 2-substituted quinoline-4-carboxamides have been reported, providing insights into their fragmentation patterns.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2-Methylquinoline-4-carboxamide** are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is the Doeblner reaction.

- Reagents: Substituted aromatic amine, pyruvic acid, ethanol.

- Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, typically by filtration, and may be purified by recrystallization.

Synthesis of 2-Methylquinoline-4-carboxamide

The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final carboxamide.[\[1\]](#)[\[6\]](#)

- Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl_2) or oxalyl chloride, desired amine, a suitable solvent (e.g., THF, CH_2Cl_2), and a few drops of DMF.
- Procedure:
 - To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl chloride.
 - The reaction mixture is stirred at this temperature and then allowed to warm to room temperature to form the acid chloride intermediate.
 - The corresponding amine is then added to the reaction mixture.
 - The reaction is stirred until completion, as monitored by TLC.
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

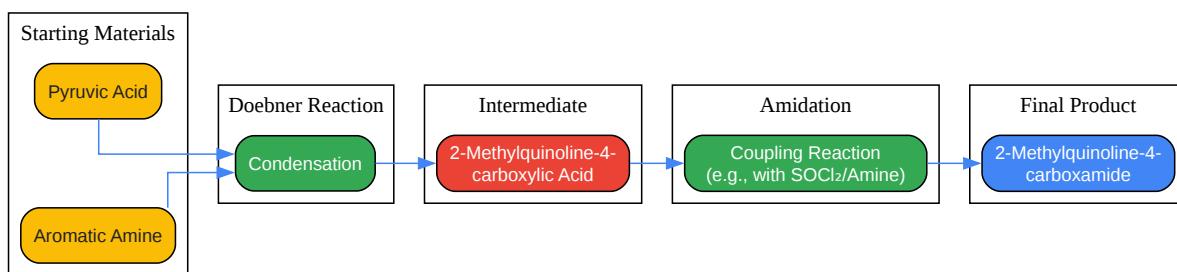
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[\[6\]](#)[\[7\]](#) Samples are dissolved in a suitable deuterated solvent, such as DMSO-d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with KBr pellets or as a thin film.[\[2\]](#)[\[8\]](#)

- Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]
- UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the electronic properties and stability of the compound in solution.[9]

Visualized Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of **2-Methylquinoline-4-carboxamide** derivatives.



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Caption: Synthetic workflow for **2-Methylquinoline-4-carboxamide**.

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